molecular formula C7H11F2NO2 B13573478 ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate

ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate

Cat. No.: B13573478
M. Wt: 179.16 g/mol
InChI Key: GLLAUYQBQWITGW-YFKPBYRVSA-N
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Description

Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then exerts its biological effects through modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate
  • Ethyl acetate
  • Ethyl formate

Uniqueness

Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1

InChI Key

GLLAUYQBQWITGW-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CN1)(F)F

Canonical SMILES

CCOC(=O)C1CC(CN1)(F)F

Origin of Product

United States

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